molecular formula C20H23BrN2O2S B15028400 (5Z)-5-[5-bromo-2-(prop-2-en-1-yloxy)benzylidene]-3-cyclohexyl-1-methyl-2-thioxoimidazolidin-4-one

(5Z)-5-[5-bromo-2-(prop-2-en-1-yloxy)benzylidene]-3-cyclohexyl-1-methyl-2-thioxoimidazolidin-4-one

Cat. No.: B15028400
M. Wt: 435.4 g/mol
InChI Key: QCWZBCYFICFNCG-LGMDPLHJSA-N
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Description

(5Z)-5-{[5-BROMO-2-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-3-CYCLOHEXYL-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes a brominated phenyl group, a cyclohexyl ring, and an imidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[5-BROMO-2-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-3-CYCLOHEXYL-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Bromination: Introduction of the bromine atom into the phenyl ring.

    Alkylation: Attachment of the prop-2-en-1-yloxy group to the brominated phenyl ring.

    Cyclization: Formation of the imidazolidinone ring.

    Sulfurization: Introduction of the sulfur atom into the imidazolidinone ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[5-BROMO-2-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-3-CYCLOHEXYL-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: Conversion of the sulfur atom to a sulfoxide or sulfone.

    Reduction: Reduction of the imidazolidinone ring to an imidazolidine.

    Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Imidazolidine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets such as enzymes or receptors.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to undergo various chemical modifications makes it a promising candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5Z)-5-{[5-BROMO-2-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-3-CYCLOHEXYL-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-{[5-BROMO-2-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-3-CYCLOHEXYL-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is unique due to its combination of a brominated phenyl group, a cyclohexyl ring, and an imidazolidinone core. This combination of structural features is not commonly found in other compounds, making it a valuable molecule for various applications.

Properties

Molecular Formula

C20H23BrN2O2S

Molecular Weight

435.4 g/mol

IUPAC Name

(5Z)-5-[(5-bromo-2-prop-2-enoxyphenyl)methylidene]-3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C20H23BrN2O2S/c1-3-11-25-18-10-9-15(21)12-14(18)13-17-19(24)23(20(26)22(17)2)16-7-5-4-6-8-16/h3,9-10,12-13,16H,1,4-8,11H2,2H3/b17-13-

InChI Key

QCWZBCYFICFNCG-LGMDPLHJSA-N

Isomeric SMILES

CN1/C(=C\C2=C(C=CC(=C2)Br)OCC=C)/C(=O)N(C1=S)C3CCCCC3

Canonical SMILES

CN1C(=CC2=C(C=CC(=C2)Br)OCC=C)C(=O)N(C1=S)C3CCCCC3

Origin of Product

United States

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